(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines benzothiazole, phenyl, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but typically involve modulation of cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and other complex molecules.
Uniqueness
What sets (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXY-5-METHYLPHENYL)AMINO]ETHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxy-5-methylphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-15-12-13-20(30)19(14-15)26-16(2)22-23(17-8-4-3-5-9-17)28-29(24(22)31)25-27-18-10-6-7-11-21(18)32-25/h3-14,28,30H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHJLJCDNZCSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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